4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine
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Overview
Description
4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a methyl group and a phenyl ring bearing a trifluoromethyl group
Preparation Methods
The synthesis of 4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and 4-methylpyrrolidine.
Condensation Reaction: The key step involves a condensation reaction between 4-(trifluoromethyl)benzaldehyde and 4-methylpyrrolidine under controlled conditions. This reaction is often catalyzed by a suitable acid or base.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring, using reagents such as halogens or alkylating agents. These reactions yield substituted derivatives with different functional groups.
Common reagents and conditions used in these reactions vary depending on the desired transformation and the specific functional groups involved.
Scientific Research Applications
4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: It finds applications in the development of new materials, including polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, potentially influencing its biological activity. The pyrrolidine ring may interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine can be compared with other similar compounds, such as:
4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrole: This compound shares a similar structure but contains a pyrrole ring instead of a pyrrolidine ring.
4-Methyl-2-[4-(trifluoromethyl)phenyl]piperidine: This compound features a piperidine ring, offering different chemical and biological properties.
4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidinone:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c1-8-6-11(16-7-8)9-2-4-10(5-3-9)12(13,14)15/h2-5,8,11,16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNWKBAYDBUQAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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